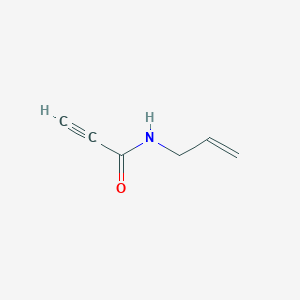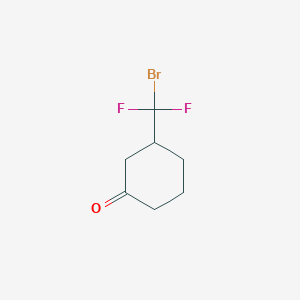
Cyclohexanone, 3-(bromodifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 3-(bromodifluoromethyl)- is an organic compound with the molecular formula C7H9BrF2O. It is a derivative of cyclohexanone, where a bromodifluoromethyl group is attached to the third carbon of the cyclohexanone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-(bromodifluoromethyl)- can be synthesized through several methods. One common approach involves the bromodifluoromethylation of cyclohexanone. This reaction typically requires the use of bromodifluoromethylating agents such as bromodifluoromethyltrimethylsilane (TMSCF2Br) in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled conditions to ensure the selective introduction of the bromodifluoromethyl group at the desired position .
Industrial Production Methods
Industrial production of cyclohexanone, 3-(bromodifluoromethyl)- often involves large-scale bromodifluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 3-(bromodifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the bromodifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
Cyclohexanone, 3-(bromodifluoromethyl)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of cyclohexanone, 3-(bromodifluoromethyl)- involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: The parent compound, which lacks the bromodifluoromethyl group.
Cyclopentanone: A similar cyclic ketone with a five-membered ring.
Cycloheptanone: A cyclic ketone with a seven-membered ring.
Uniqueness
Cyclohexanone, 3-(bromodifluoromethyl)- is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functionalization and reactivity patterns .
Propriétés
Numéro CAS |
143033-73-2 |
|---|---|
Formule moléculaire |
C7H9BrF2O |
Poids moléculaire |
227.05 g/mol |
Nom IUPAC |
3-[bromo(difluoro)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C7H9BrF2O/c8-7(9,10)5-2-1-3-6(11)4-5/h5H,1-4H2 |
Clé InChI |
FEPDEUGFLBRCTA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=O)C1)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



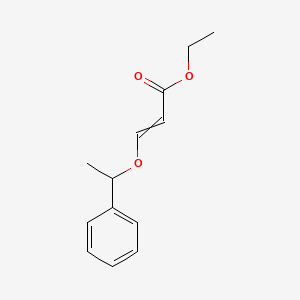
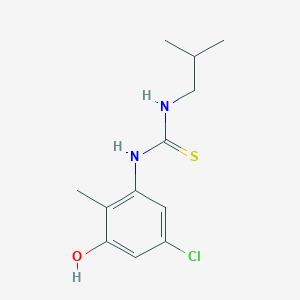
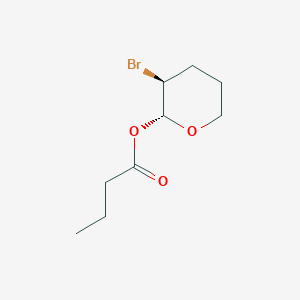

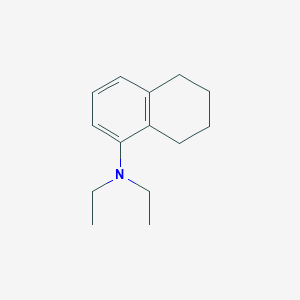
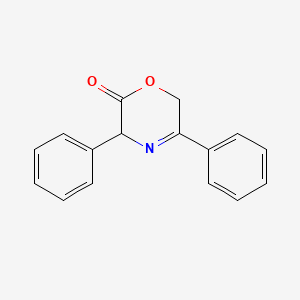
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)


![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
